2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a useful research compound. Its molecular formula is C16H12F3N5OS and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.07146568 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, and discusses structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound features a difluoromethyl sulfanyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as:
Key Properties
Property | Value |
---|---|
Molecular Weight | 396.36 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Studies have shown that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, the presence of the tetrazole ring has been linked to enhanced activity against various bacterial strains.
Case Study: Antibacterial Efficacy
Research indicates that derivatives of tetrazole exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin. The specific compound's antibacterial activity could be evaluated using the broth microdilution method.
Anticancer Activity
The anticancer potential of this compound is noteworthy. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various pathways.
Case Study: Cytotoxicity Testing
In vitro studies have demonstrated that the compound can inhibit the growth of several cancer cell lines, with IC50 values indicating significant cytotoxic effects. For example, a related compound showed an IC50 of 1.61 µg/mL against Jurkat cells, suggesting that modifications to the benzamide structure may enhance its efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis highlights critical features influencing biological activity:
- Difluoromethyl Group : Enhances lipophilicity and may improve cell membrane permeability.
- Tetrazole Moiety : Contributes to biological interactions with enzymes and receptors.
- Benzamide Core : Essential for maintaining structural integrity and facilitating binding to biological targets.
The proposed mechanism involves interaction with specific molecular targets such as enzymes involved in cell proliferation and survival pathways. The difluoromethyl and sulfanyl groups are believed to modulate the compound's reactivity and binding affinity, leading to inhibition of critical biological processes.
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5OS/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)26-16(18)19/h1-8,16H,9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICIYTOYDXKMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.